molecular formula C25H19FN2O4 B10757761 (3z)-1-[(6-Fluoro-4h-1,3-Benzodioxin-8-Yl)methyl]-4-[(E)-2-Phenylethenyl]-1h-Indole-2,3-Dione 3-Oxime

(3z)-1-[(6-Fluoro-4h-1,3-Benzodioxin-8-Yl)methyl]-4-[(E)-2-Phenylethenyl]-1h-Indole-2,3-Dione 3-Oxime

Cat. No.: B10757761
M. Wt: 430.4 g/mol
InChI Key: WMFLJVNGJFEVOK-MDZDMXLPSA-N
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Description

(3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-[(E)-2-phenylethenyl]-1H-indole-2,3-dione 3-oxime is a complex organic compound belonging to the class of stilbenes. Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety. This compound is characterized by its unique structure, which includes a benzodioxin ring, a fluoro substituent, and an indole-dione oxime group .

Preparation Methods

The preparation of (3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-[(E)-2-phenylethenyl]-1H-indole-2,3-dione 3-oxime involves several synthetic routesIndustrial production methods may involve solid-phase extraction and other advanced techniques to ensure high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like halogens. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols .

Scientific Research Applications

(3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-[(E)-2-phenylethenyl]-1H-indole-2,3-dione 3-oxime has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is being investigated for its potential therapeutic effects. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to interact with mitogen-activated protein kinase 10, which plays a crucial role in various cellular processes. The compound’s effects are mediated through the modulation of this kinase’s activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to (3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-[(E)-2-phenylethenyl]-1H-indole-2,3-dione 3-oxime include other stilbenes, benzo-1,3-dioxanes, indoles, and styrenes. What sets this compound apart is its unique combination of structural features, including the benzodioxin ring, fluoro substituent, and indole-dione oxime group. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C25H19FN2O4

Molecular Weight

430.4 g/mol

IUPAC Name

1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-nitroso-4-[(E)-2-phenylethenyl]indol-2-ol

InChI

InChI=1S/C25H19FN2O4/c26-20-11-18(24-19(12-20)14-31-15-32-24)13-28-21-8-4-7-17(22(21)23(27-30)25(28)29)10-9-16-5-2-1-3-6-16/h1-12,29H,13-15H2/b10-9+

InChI Key

WMFLJVNGJFEVOK-MDZDMXLPSA-N

Isomeric SMILES

C1C2=C(C(=CC(=C2)F)CN3C4=CC=CC(=C4C(=C3O)N=O)/C=C/C5=CC=CC=C5)OCO1

Canonical SMILES

C1C2=C(C(=CC(=C2)F)CN3C4=CC=CC(=C4C(=C3O)N=O)C=CC5=CC=CC=C5)OCO1

Origin of Product

United States

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